2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl acetic acid derivative with a suitable amine can lead to the formation of the desired furo-pyrimidine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the materials science field, the compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furo ring system but differs in the attached quinoline moiety.
2-Amino-pyrido[3,4-d]pyrimidine: Another fused pyrimidine compound with potential kinase inhibitor properties.
Uniqueness
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one is unique due to its specific structural features, such as the trimethyl and phenyl substituents, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
27228-60-0 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,6,6-trimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-9-16-13(18)11-12(10-7-5-4-6-8-10)15(2,3)19-14(11)17-9/h4-8,12H,1-3H3,(H,16,17,18) |
InChI Key |
HHBFGXUPSNUWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(C(O2)(C)C)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.